6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide
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Overview
Description
6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes an azepane ring, an imidazo[1,2-a]pyridine moiety, and a pyridine-3-carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the imidazo[1,2-a]pyridine core through cyclization reactions. This can be achieved by reacting 2-aminopyridine with α-haloketones under basic conditions to form the imidazo[1,2-a]pyridine scaffold . The azepane ring can be introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the imidazo[1,2-a]pyridine intermediate . Finally, the carboxamide group is introduced through amide bond formation, typically using coupling reagents such as EDCI or HATU in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, HATU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives .
Scientific Research Applications
6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-a]pyridine moiety is known to bind to specific sites on proteins, modulating their activity . This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Pyridine-3-carboxamide derivatives: Compounds with this functional group are known for their pharmacological properties.
Uniqueness
6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties. The presence of the azepane ring, imidazo[1,2-a]pyridine moiety, and pyridine-3-carboxamide group allows for diverse interactions with biological targets, making it a versatile compound for research and development .
Properties
IUPAC Name |
6-(azepan-1-yl)-N-imidazo[1,2-a]pyridin-7-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c25-19(22-16-7-11-24-12-8-20-18(24)13-16)15-5-6-17(21-14-15)23-9-3-1-2-4-10-23/h5-8,11-14H,1-4,9-10H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYJGSWVWIFDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=C(C=C2)C(=O)NC3=CC4=NC=CN4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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